molecular formula C27H21Cl2N3O B15034663 (2E)-3-[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]-N-(5-chloro-2-methylphenyl)-2-cyanoprop-2-enamide

(2E)-3-[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]-N-(5-chloro-2-methylphenyl)-2-cyanoprop-2-enamide

Cat. No.: B15034663
M. Wt: 474.4 g/mol
InChI Key: KUSCFYFTBHXZEZ-DEDYPNTBSA-N
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Description

The compound (2E)-N-(5-CHLORO-2-METHYLPHENYL)-3-{1-[(2-CHLOROPHENYL)METHYL]-2-METHYL-1H-INDOL-3-YL}-2-CYANOPROP-2-ENAMIDE is a complex organic molecule characterized by its intricate structure, which includes a chlorinated phenyl group, an indole moiety, and a cyanopropenamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(5-CHLORO-2-METHYLPHENYL)-3-{1-[(2-CHLOROPHENYL)METHYL]-2-METHYL-1H-INDOL-3-YL}-2-CYANOPROP-2-ENAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Chlorination and Methylation: The phenyl ring is chlorinated and methylated using appropriate reagents such as chlorine gas and methyl iodide.

    Coupling Reactions: The indole moiety is coupled with the chlorinated phenyl group through a series of reactions involving catalysts like palladium on carbon.

    Formation of the Cyanopropenamide Group: This involves the reaction of the intermediate with acrylonitrile under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and continuous flow systems to handle increased volumes.

    Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(5-CHLORO-2-METHYLPHENYL)-3-{1-[(2-CHLOROPHENYL)METHYL]-2-METHYL-1H-INDOL-3-YL}-2-CYANOPROP-2-ENAMIDE: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl ring, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2E)-N-(5-CHLORO-2-METHYLPHENYL)-3-{1-[(2-CHLOROPHENYL)METHYL]-2-METHYL-1H-INDOL-3-YL}-2-CYANOPROP-2-ENAMIDE: has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its complex structure and potential biological activity.

    Materials Science: Used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of (2E)-N-(5-CHLORO-2-METHYLPHENYL)-3-{1-[(2-CHLOROPHENYL)METHYL]-2-METHYL-1H-INDOL-3-YL}-2-CYANOPROP-2-ENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-N-(5-CHLORO-2-METHYLPHENYL)-3-{1-[(2-CHLOROPHENYL)METHYL]-2-METHYL-1H-INDOL-3-YL}-2-CYANOPROP-2-ENAMIDE: stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its indole moiety, coupled with the cyanopropenamide group, provides a versatile scaffold for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C27H21Cl2N3O

Molecular Weight

474.4 g/mol

IUPAC Name

(E)-N-(5-chloro-2-methylphenyl)-3-[1-[(2-chlorophenyl)methyl]-2-methylindol-3-yl]-2-cyanoprop-2-enamide

InChI

InChI=1S/C27H21Cl2N3O/c1-17-11-12-21(28)14-25(17)31-27(33)20(15-30)13-23-18(2)32(26-10-6-4-8-22(23)26)16-19-7-3-5-9-24(19)29/h3-14H,16H2,1-2H3,(H,31,33)/b20-13+

InChI Key

KUSCFYFTBHXZEZ-DEDYPNTBSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)/C(=C/C2=C(N(C3=CC=CC=C32)CC4=CC=CC=C4Cl)C)/C#N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=CC2=C(N(C3=CC=CC=C32)CC4=CC=CC=C4Cl)C)C#N

Origin of Product

United States

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